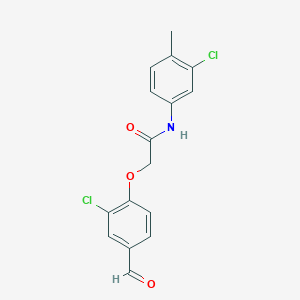

2-(2-chloro-4-formylphenoxy)-N-(3-chloro-4-methylphenyl)acetamide

描述

2-(2-Chloro-4-formylphenoxy)-N-(3-chloro-4-methylphenyl)acetamide is a chloro-substituted acetamide derivative featuring a formylphenoxy group and a 3-chloro-4-methylphenyl substituent.

属性

IUPAC Name |

2-(2-chloro-4-formylphenoxy)-N-(3-chloro-4-methylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13Cl2NO3/c1-10-2-4-12(7-13(10)17)19-16(21)9-22-15-5-3-11(8-20)6-14(15)18/h2-8H,9H2,1H3,(H,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUKWLOMMALASFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)COC2=C(C=C(C=C2)C=O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13Cl2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chloro-4-formylphenoxy)-N-(3-chloro-4-methylphenyl)acetamide typically involves the following steps:

Formation of the Phenoxy Intermediate: The reaction begins with the chlorination of a phenol derivative to form 2-chloro-4-formylphenol.

Acetamide Formation: The phenoxy intermediate is then reacted with an appropriate acetamide derivative under controlled conditions to form the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

Batch Processing: Utilizing large reactors to carry out the chlorination and acetamide formation reactions in a controlled environment.

Continuous Flow Processing: Employing continuous flow reactors to enhance the efficiency and yield of the synthesis process.

化学反应分析

Types of Reactions

2-(2-chloro-4-formylphenoxy)-N-(3-chloro-4-methylphenyl)acetamide can undergo various chemical reactions including:

Oxidation: The formyl group can be oxidized to a carboxylic acid.

Reduction: The formyl group can be reduced to an alcohol.

Substitution: The chloro groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chloro groups.

Major Products Formed

Oxidation: Formation of 2-(2-chloro-4-carboxyphenoxy)-N-(3-chloro-4-methylphenyl)acetamide.

Reduction: Formation of 2-(2-chloro-4-hydroxyphenoxy)-N-(3-chloro-4-methylphenyl)acetamide.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

科学研究应用

Chemistry

Catalysis: The compound can be used as a ligand in catalytic reactions.

Material Science:

Biology

Biochemical Studies: Used as a probe to study enzyme interactions and biochemical pathways.

Medicine

Drug Development: Investigated for potential therapeutic applications due to its unique chemical structure.

Industry

Polymer Synthesis: Utilized in the synthesis of polymers with specific characteristics.

作用机制

The mechanism by which 2-(2-chloro-4-formylphenoxy)-N-(3-chloro-4-methylphenyl)acetamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The chloro and formyl groups play a crucial role in binding to these targets, thereby modulating their activity. The exact pathways involved depend on the specific application and target.

相似化合物的比较

Phenoxyacetamide Derivatives

Compounds such as N-butyl-2-(4-butyryl-2-fluorophenoxy)acetamide (30) and 2-(4-butyryl-2-fluorophenoxy)-N-(1-hydroxy-2-methylpropan-2-yl)acetamide (31) () share the phenoxy-acetamide backbone but differ in substituents. Key distinctions include:

- Substituent Effects: The target compound’s formyl group (C=O) at the 4-position of the phenoxy ring contrasts with butyryl (C=O-C3H7) or fluorinated groups in analogs. The chloro and methyl groups on the phenyl ring also differentiate its steric and electronic properties from derivatives like 31, which features a hydroxypropanolamine chain .

- Synthetic Yields : Compound 30 (82% yield) and 31 (54% yield) highlight the impact of substituent complexity on reaction efficiency. The target compound’s synthesis may face challenges due to the formyl group’s reactivity .

Chlorophenyl-Substituted Acetamides

- N-(3-Chloro-4-fluorophenyl)-2,2-diphenylacetamide () shares a chloro-substituted phenyl group but includes a diphenylacetamide moiety. Its crystal structure reveals dihedral angles (10.8°–85.8°) between aromatic planes, stabilized by N–H···O hydrogen bonds. This suggests that the target compound’s chloro-methylphenyl group may similarly influence molecular packing and crystallinity .

Pharmacological Targets

- FPR2 Agonists : Pyridazin-3(2H)-one derivatives (e.g., N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide ) act as formyl peptide receptor (FPR2) agonists. The target compound’s formyl group may mimic key pharmacophores in FPR ligands, though direct evidence is lacking .

- 17β-HSD2 Inhibition : Acetamides like N-phenethyl-2-(3-chloro-4-hydroxyphenyl)acetamide (13) () inhibit 17β-hydroxysteroid dehydrogenase type 2 (17β-HSD2) via hydrophobic interactions and aromatic stacking. The target compound’s chloro-methylphenyl group could enhance affinity for similar hydrophobic pockets .

Physicochemical and Crystallographic Properties

Table 1: Comparative Data for Selected Acetamide Derivatives

Notes:

- The target compound’s formyl group may lower melting points compared to analogs with bulkier substituents (e.g., butyryl in 30 ).

生物活性

2-(2-chloro-4-formylphenoxy)-N-(3-chloro-4-methylphenyl)acetamide is an organic compound classified under acetamides. It features several functional groups, including chloro, formyl, and phenoxy groups, which contribute to its biological activity. This compound has garnered attention for its potential applications in medicinal chemistry, particularly in antimicrobial and anticancer research.

Antimicrobial Activity

Research indicates that compounds similar to 2-(2-chloro-4-formylphenoxy)-N-(3-chloro-4-methylphenyl)acetamide exhibit significant antimicrobial properties. A study focusing on N-(substituted phenyl)-2-chloroacetamides demonstrated that these compounds effectively inhibited various bacterial strains, including Gram-positive bacteria like Staphylococcus aureus and methicillin-resistant S. aureus (MRSA), while showing moderate effectiveness against Gram-negative bacteria such as Escherichia coli and fungi like Candida albicans .

The mechanism behind this activity is attributed to the lipophilicity of the compounds, which facilitates their penetration through bacterial membranes. The presence of halogenated substituents on the phenyl ring enhances this effect, making these compounds promising candidates for further development in antimicrobial therapies.

Anticancer Activity

In addition to antimicrobial properties, 2-(2-chloro-4-formylphenoxy)-N-(3-chloro-4-methylphenyl)acetamide may also exhibit anticancer activity. Similar compounds have been evaluated for their cytotoxic effects against various cancer cell lines. For instance, studies have shown that certain derivatives display significant growth inhibition against colon carcinoma cell lines . The structure-activity relationship (SAR) analysis revealed that specific substitutions on the phenyl ring are crucial for enhancing the anticancer efficacy of these compounds.

The biological activity of 2-(2-chloro-4-formylphenoxy)-N-(3-chloro-4-methylphenyl)acetamide is believed to involve interactions with molecular targets such as enzymes or receptors. The chloro and formyl groups play a critical role in binding to these targets, modulating their activity and potentially disrupting cellular processes in pathogens or cancer cells .

Case Studies

- Antimicrobial Testing : A comprehensive study evaluated the antimicrobial efficacy of various chloroacetamides against standard bacterial strains. The results indicated that compounds with halogenated substituents were more effective against Gram-positive bacteria compared to Gram-negative strains .

- Cytotoxicity Assays : In vitro assays conducted on cancer cell lines demonstrated that certain derivatives of chloroacetamides exhibited IC50 values lower than established chemotherapeutic agents, indicating a strong potential for developing new anticancer drugs .

Data Table: Biological Activity Summary

| Compound Name | Activity Type | Target Organisms/Cells | IC50 Values | Notes |

|---|---|---|---|---|

| 2-(2-chloro-4-formylphenoxy)-N-(3-chloro-4-methylphenyl)acetamide | Antimicrobial | S. aureus, MRSA, E. coli, C. albicans | Varies by structure | Effective against Gram-positive bacteria |

| Similar Chloroacetamides | Anticancer | Colon carcinoma HCT-15 | < 10 µM | Significant growth inhibition observed |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。